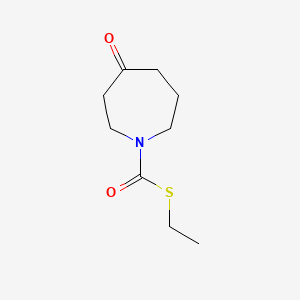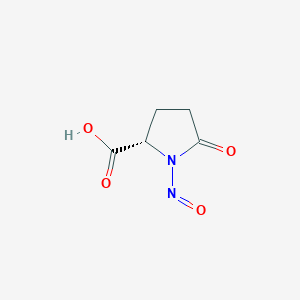
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a nitroso group, a ketone, and a carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid typically involves the nitrosation of a suitable precursor. One common method is the reaction of (2S)-5-oxopyrrolidine-2-carboxylic acid with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products Formed
Oxidation: Formation of (2S)-1-nitro-5-oxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S)-1-amino-5-oxopyrrolidine-2-carboxylic acid.
Substitution: Formation of esters of this compound.
科学研究应用
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
(2S)-5-oxopyrrolidine-2-carboxylic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both a nitroso group and a carboxylic acid group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C5H6N2O4 |
|---|---|
分子量 |
158.11 g/mol |
IUPAC 名称 |
(2S)-1-nitroso-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-4-2-1-3(5(9)10)7(4)6-11/h3H,1-2H2,(H,9,10)/t3-/m0/s1 |
InChI 键 |
FSMWLLTUNBUUGE-VKHMYHEASA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)O)N=O |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
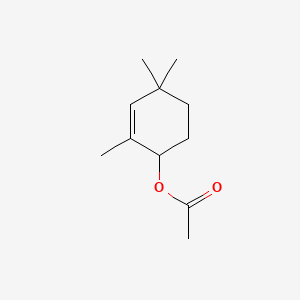
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
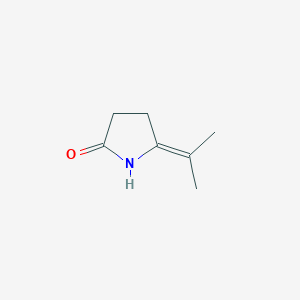
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
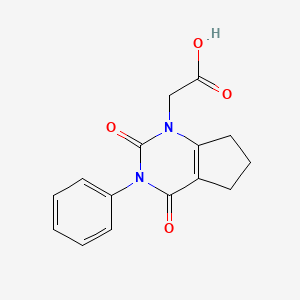
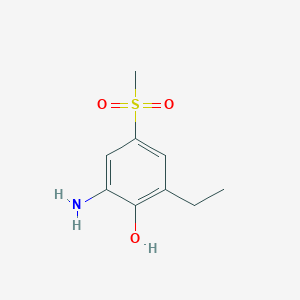
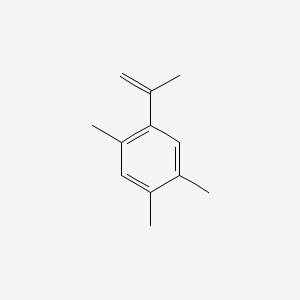
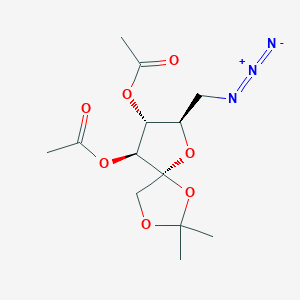
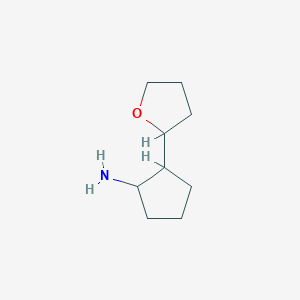
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
